tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that features a pyrazole ring substituted with a tert-butyl ester and a dioxaborinane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazole esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects. The pyrazole ring is a common motif in many biologically active compounds, making this compound a useful scaffold for drug discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring can interact with various biological targets, influencing pathways involved in inflammation, cancer, and other diseases .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar in structure but with a dihydropyridine ring instead of a pyrazole ring.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate:
Uniqueness
The uniqueness of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate lies in its combination of a pyrazole ring and a boronic ester group. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
tert-butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2,3)20-11(17)16-10(6-7-15-16)14-18-8-13(4,5)9-19-14/h6-7H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFIGFWKBJUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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